molecular formula C4H10N4O B058607 3-(Carbamimidoyl)-1,1-dimethylurea CAS No. 118632-64-7

3-(Carbamimidoyl)-1,1-dimethylurea

Cat. No. B058607
M. Wt: 130.15 g/mol
InChI Key: YMYQMVUUWPSXRQ-UHFFFAOYSA-N
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Description

"3-(Carbamimidoyl)-1,1-dimethylurea" is a chemical compound that has been studied across various scientific disciplines due to its unique chemical structure and properties. This compound is involved in numerous chemical reactions and exhibits a range of properties that make it of interest in materials science, pharmaceuticals, and organic chemistry research.

Synthesis Analysis

The synthesis of compounds related to "3-(Carbamimidoyl)-1,1-dimethylurea" often involves complex organic reactions. For instance, Paz and Sardina (1993) reported an efficient synthesis pathway for related compounds through selective selenenylation-oxidation processes, demonstrating the intricacies involved in creating such molecules with high enantiomeric purity (Paz & Sardina, 1993).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of related compounds have been thoroughly analyzed using various methods including FT-IR, NMR, ESI-MS, and X-ray diffraction (XRD). Karrouchi et al. (2020) detailed the molecular structure of a compound similar in nature to "3-(Carbamimidoyl)-1,1-dimethylurea," highlighting the importance of structural analysis in understanding the compound's properties and reactivity (Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of "3-(Carbamimidoyl)-1,1-dimethylurea" and its related compounds are diverse. Yarovenko et al. (2002) explored the synthesis and reactivity of 3-carbamoyl-1,2,4-oxadiazoles, providing insights into the types of chemical transformations that similar compounds can undergo and the conditions that favor these reactions (Yarovenko et al., 2002).

Physical Properties Analysis

The physical properties, including the solvation energy and stability in solution, of compounds structurally related to "3-(Carbamimidoyl)-1,1-dimethylurea" have been studied to understand their behavior in different environments. For example, the research by Karrouchi et al. (2020) sheds light on how the physical properties of such compounds can influence their reactivity and potential applications (Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties of "3-(Carbamimidoyl)-1,1-dimethylurea" related compounds, such as reactivity, stability, and interactions with other molecules, have been extensively researched. Studies like those conducted by Singh et al. (2013) employ quantum chemical calculations to evaluate the compound's properties and interactions, providing a deep understanding of its chemical nature and potential applications (Singh et al., 2013).

Scientific Research Applications

Co-Condensation Reactions

Dimethylurea (DMU) has been used to model melamine-urea-formaldehyde (MUF) co-condensation reactions, providing insights into the influence of pH on these reactions through quantitative carbon-13 nuclear magnetic resonance (13C-NMR) analysis. This research highlights the different behaviors of DMU in alkaline versus weak acidic conditions, offering a deeper understanding of the co-condensation process in resin synthesis (Cao, Li, Liang, & Du, 2017).

Synthesis of Cellulose Methyl Carbamate

Dimethylurea has been utilized in the synthesis of cellulose methyl carbamate (CMeC) using a reactive deep eutectic solvent (DES). This method represents a sustainable approach to modifying wood cellulose fibers, enhancing their solubility and potential for a wide range of applications (Sirviö & Heiskanen, 2017).

Novel Organic NLO Crystals

Research has led to the development of new noncentrosymmetric crystals from 1,3-dimethylurea, showcasing potential for efficient frequency conversion and second harmonic generation. This study underscores the importance of structural and physical properties in the design of materials for optical applications (Babu, Chandramohan, Ramasamy, Bhagavannarayana, & Varghese, 2011).

properties

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQMVUUWPSXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603139
Record name N'-(Diaminomethylidene)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carbamimidoyl)-1,1-dimethylurea

CAS RN

118632-64-7
Record name N'-(Diaminomethylidene)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carbamimidoyl)-1,1-dimethylurea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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